molecular formula C9H18N2O2 B7863182 1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone

1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone

Cat. No.: B7863182
M. Wt: 186.25 g/mol
InChI Key: UWBNINOKIATCAB-UHFFFAOYSA-N
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Description

1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone is a chemical compound with the molecular formula C9H18N2O2 It is characterized by the presence of a diazepane ring substituted with a hydroxyethyl group and an ethanone moiety

Preparation Methods

The synthesis of 1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the reaction of a diazepane derivative with an ethylating agent in the presence of a base. The reaction conditions often involve moderate temperatures and solvents such as ethanol or methanol to facilitate the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: This compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the diazepane ring may interact with receptors or enzymes, modulating their function. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

1-[4-(2-Hydroxy-ethyl)-[1,4]diazepan-1-yl]-ethanone can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)-1,4-diazepan-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(13)11-4-2-3-10(5-6-11)7-8-12/h12H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWBNINOKIATCAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCN(CC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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